2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid
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Overview
Description
2-(3,4-Dihydro-2H-benzo[h]chromen-2-yl)benzoic acid is a complex organic compound belonging to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of ortho-alkynylarylketones, which undergoes silver-catalyzed ketonization to form polycarbonyl intermediates. These intermediates then undergo double intramolecular cyclization and decarboxylation to generate the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydro-2H-benzo[h]chromen-2-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit antioxidant and neuroprotective effects[_{{{CITATION{{{_2{Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzoh .... These properties make it a potential candidate for the development of therapeutic agents.
Industry: In the chemical industry, 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also modulate signaling pathways such as ERK-CREB, which are involved in cellular protection and repair mechanisms[_{{{CITATION{{{_2{Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzoh ....
Comparison with Similar Compounds
Coumarin: A simpler aromatic compound with similar biological activities.
Fluorenone: Another derivative with applications in organic synthesis and material science.
Uniqueness: 2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid stands out due to its complex fused ring system, which provides enhanced stability and reactivity compared to simpler analogs. Its unique structure allows for a broader range of chemical transformations and biological activities.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-benzo[h]chromen-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-8-4-3-7-16(17)18-12-11-14-10-9-13-5-1-2-6-15(13)19(14)23-18/h1-10,18H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNKMQORYXTMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)OC1C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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